REACTION_CXSMILES
|
CCCCCC.[H-].[Na+].[OH:9][CH2:10][C:11]1[O:12][CH:13]=[CH:14][CH:15]=1.[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([Cl:26])([Cl:25])[Cl:24])[CH:20]=[C:19](Cl)[N:18]=1>C(COC)OC.O>[Cl:16][C:17]1[CH:22]=[C:21]([C:23]([Cl:24])([Cl:25])[Cl:26])[CH:20]=[C:19]([O:9][CH2:10][C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[N:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
11.28 g
|
Type
|
reactant
|
Smiles
|
OCC=1OC=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
26.54 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a 25 minute period
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux (83° C.) for about 2.5 hours
|
Duration
|
2.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was evaporated from the extract
|
Type
|
CUSTOM
|
Details
|
leaving a black oil
|
Type
|
DISTILLATION
|
Details
|
This oil was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)C(Cl)(Cl)Cl)OCC=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |